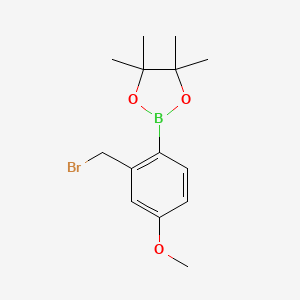
2-(2-(Bromomethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Bromomethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a bromomethyl group, a methoxyphenyl group, and a dioxaborolane ring, making it a versatile reagent in various chemical transformations .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Bromomethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(bromomethyl)-4-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst, which facilitates the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions
2-(2-(Bromomethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Coupling Reactions: This compound is widely used in Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.
Common Reagents and Conditions
Palladium Catalysts: Palladium(0) or palladium(II) catalysts are commonly used in coupling reactions involving this compound.
Major Products Formed
The major products formed from reactions involving this compound include biaryl compounds, styrene derivatives, and other substituted aromatic compounds .
科学的研究の応用
2-(2-(Bromomethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
作用機序
The mechanism of action of 2-(2-(Bromomethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group of the compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or styrene product and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
Uniqueness
2-(2-(Bromomethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a bromomethyl group, a methoxyphenyl group, and a dioxaborolane ring. This unique structure imparts specific reactivity and stability, making it particularly useful in Suzuki–Miyaura coupling reactions and other synthetic applications .
特性
分子式 |
C14H20BBrO3 |
|---|---|
分子量 |
327.02 g/mol |
IUPAC名 |
2-[2-(bromomethyl)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BBrO3/c1-13(2)14(3,4)19-15(18-13)12-7-6-11(17-5)8-10(12)9-16/h6-8H,9H2,1-5H3 |
InChIキー |
SWROHJQORBNGQM-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-dimethyl-4,4,8,8-tetraphenyl-N,N-bis(1-phenylethyl)-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12517968.png)

![[6-[(2-Benzoyloxy-4-hydroxy-3-methyl-5-nitrophenyl)methyl]-3-hydroxy-2-methyl-4-nitrophenyl] benzoate](/img/structure/B12517996.png)
![1-[2-(Methoxymethoxy)propyl]-1H-imidazole](/img/structure/B12517997.png)
![6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12518012.png)
![Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518014.png)

![2-{6-[(Benzyloxy)methyl]-5-hydroxy-2-(4-methoxyphenoxy)-4-(prop-2-en-1-yloxy)oxan-3-yl}isoindole-1,3-dione](/img/structure/B12518026.png)
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-methylpyridin-1-ium)](/img/structure/B12518029.png)



![4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B12518059.png)
